molecular formula C7H9FN2 B13462477 2-(6-Fluoropyridin-3-yl)ethanamine

2-(6-Fluoropyridin-3-yl)ethanamine

Cat. No.: B13462477
M. Wt: 140.16 g/mol
InChI Key: NMGFUUJOGIRMLR-UHFFFAOYSA-N
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Description

2-(6-fluoropyridin-3-yl)ethan-1-amine is an organic compound with the molecular formula C7H9FN2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of a fluorine atom at the 6th position of the pyridine ring and an ethylamine group at the 3rd position makes this compound unique. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-fluoropyridin-3-yl)ethan-1-amine typically involves the fluorination of pyridine derivatives followed by the introduction of the ethylamine group. One common method involves the reaction of 6-fluoropyridine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of 2-(6-fluoropyridin-3-yl)ethan-1-amine may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced purification techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(6-fluoropyridin-3-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

2-(6-fluoropyridin-3-yl)ethan-1-amine is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in the study of biological systems and as a probe in biochemical assays.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(6-fluoropyridin-3-yl)ethan-1-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-fluoropyridin-3-yl)ethan-1-amine
  • 1-(3-fluoropyridin-2-yl)ethan-1-amine
  • 2-(3-fluoropyridin-4-yl)ethan-1-amine

Uniqueness

2-(6-fluoropyridin-3-yl)ethan-1-amine is unique due to the specific positioning of the fluorine atom and the ethylamine group. This configuration imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications. The presence of the fluorine atom at the 6th position enhances its reactivity and interaction with biological targets compared to other similar compounds.

Properties

Molecular Formula

C7H9FN2

Molecular Weight

140.16 g/mol

IUPAC Name

2-(6-fluoropyridin-3-yl)ethanamine

InChI

InChI=1S/C7H9FN2/c8-7-2-1-6(3-4-9)5-10-7/h1-2,5H,3-4,9H2

InChI Key

NMGFUUJOGIRMLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1CCN)F

Origin of Product

United States

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